5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinone core, which is a heterocyclic structure containing nitrogen atoms, and is substituted with fluorophenyl, methoxyphenyl, and sulfanylidenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
The synthesis of 5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with 6-hydroxy-1-(4-methoxyphenyl)pyrimidin-4-one in the presence of a suitable base to form the iminomethyl intermediate. This intermediate is then reacted with a sulfur source, such as thiourea, under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Chemical Reactions Analysis
5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Due to its unique structural features, the compound is explored for use in the design of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the fluorophenyl and methoxyphenyl groups can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, with target proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one include:
5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(4-hydroxyphenyl)-2-sulfanylidenepyrimidin-4-one: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which can affect its solubility and interaction with biological targets.
5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-thioxopyrimidin-4-one: This compound has a thioxo group instead of a sulfanylidenyl group, which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-[(2-fluorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-25-12-8-6-11(7-9-12)22-17(24)13(16(23)21-18(22)26)10-20-15-5-3-2-4-14(15)19/h2-10,24H,1H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXFFMURBOBOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=NC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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